molecular formula C10H14BrN B1531182 2-Bromo-5-(tert-butyl)aniline CAS No. 58164-14-0

2-Bromo-5-(tert-butyl)aniline

Cat. No. B1531182
CAS RN: 58164-14-0
M. Wt: 228.13 g/mol
InChI Key: MFHJEGCTVQZAGP-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)aniline is a chemical compound with the CAS Number: 58164-14-0 . It has a molecular weight of 228.13 and its linear formula is C10H14BrN .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and a tert-butyl group attached to an aniline ring . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 2-tert-Butylaniline have been used in copper-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

  • Bromination Reactions : 2-Bromo-5-(tert-butyl)aniline is involved in bromination reactions. For instance, the synthesis of brominated 2-(tert-butyl-NNO-azoxy)anilines includes the bromination of tert-butyl-NNO-azoxy nitrobenzene, leading to para-bromo- and ortho, para-dibromoanilines (Churakov et al., 1994).
  • Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes : In the synthesis of pincer type bicyclic compounds, dimethyl 2-bromo-5-tert-butylisophthalate reacts with sodium benzeneselenolate, leading to various complex structures (Selvakumar et al., 2011).

Chemical Properties and Reactivity

  • Dissociation Constants and Reaction Rates : Studies on derivatives of 2-bromo-3,5-di-tert-butylanilines, including their dissociation constants and reaction rates, provide insights into the influence of substituents on their chemical properties (Koning, 2010).
  • Amino-Substituted Derivatives Synthesis : Oxidation and conversion of amino groups in 2-bromo-4,6-dichloro-1,3-phenylenediamine lead to derivatives of m-(tert-butyl-NNO-azoxy)aniline, demonstrating diverse chemical reactivities (Frumkin et al., 1999).

Applications in Organic Synthesis

  • Synthesis of Indoles and Anilines : tert-Butyl sulfinamide has been used as an ammonia equivalent in the synthesis of indoles and anilines from aryl bromides and chlorides, demonstrating the versatility of this compound in complex organic syntheses (Prakash et al., 2011).

Electrochemical Studies

  • Electro-oxidation of Anilines : Studies on the electro-oxidation of anilines, including derivatives like 2,6-di-tert-butyl-anilines, shed light on their electrochemical properties and potential applications in various fields (Speiser et al., 1983).

Catalytic Processes

  • Pd-Catalyzed Amidation : The Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides using tert-butyl carbamate, conducted at room temperature, exemplifies the role of this compound in facilitating efficient catalytic processes (Bhagwanth et al., 2009).

Ligand Synthesis and Metal Complexation

  • Synthesis of Anilide-Bis(Aryloxide) Ligands : The synthesis of anilide-bis(aryloxide) ligands from 2-bromo-5-tert-butyl-isophthalic acid highlights its role in creating ligands for metal complexation (Ishida & Kawaguchi, 2014).

Antiproliferative Activity Studies

  • Copper and Palladium Complexes with Antiproliferative Activity : The synthesis of Cu(II) and Pd(II) complexes using derivatives of this compound, and their subsequent antiproliferative activity studies, suggest potential biomedical applications (Kasumov et al., 2016).

Pharmaceutical and Industrial Applications

  • Alkylation in Pharmaceuticals and Dyes : The use of tert-butylanilines, synthesized by alkylation of aniline with derivatives like methyl tert-butyl ether, indicates the importance of this compound in pharmaceuticals, pesticides, plastics, additives, and dyes (Yadav & Doshi, 2003).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-5-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHJEGCTVQZAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679225
Record name 2-Bromo-5-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58164-14-0
Record name 2-Bromo-5-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 1-bromo-4-tert-butyl-2-nitrobenzene (2.1 g, 8.14 mmol, 1.00 equiv), sodium hyposulfite (6.6 g, 37.91 mmol, 3.50 equiv) and a solution of 2-methoxyethan-1-ol (12 mL) in water (12 mL). The resulting solution was stirred overnight at 130° C. Water (11 ml) and concentrated hydrochloric acid (11 ml) were added to the warm solution. After heated under reflux for 30 min, the reaction mixture was poured into ice water (25 ml), adjusted the pH value of the solution to 8-9 with sodium carbonate(s) and extracted with ether (3×50 mL). The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. Filtration and concentration under reduced pressure gave the title compound, which was used directly for next step without further purification as a yellow liquid. 1H-NMR(400 MHz, DMSO-d6): δ ppm 1.298(s, 9H), 4.097(s, 2H), 6.682(dd, J=2 Hz, J=8.4 Hz, 1H), 6.827(d, J=2.4 Hz, 1H), 7.33(d, J=8.4 Hz, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
11 mL
Type
reactant
Reaction Step Six
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Quantity
12 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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